Cas no 1956382-13-0 (7-fluoro-2-azaspiro[3.3]heptane;hydrochloride)
![7-fluoro-2-azaspiro[3.3]heptane;hydrochloride structure](https://ja.kuujia.com/scimg/cas/1956382-13-0x500.png)
7-fluoro-2-azaspiro[3.3]heptane;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-fluoro-2-azaspiro[3.3]heptane hydrochloride
- 7-fluoro-2-azaspiro[3.3]heptane
- 7-Fluoro-2-azaspiro[3.3]heptane hydrochloride
- 7-fluoro-2-azaspiro[3.3]heptane;hydrochloride
- MFCD28501972
- AKOS027337099
- CS-0184173
- 5-Fluoro-2-azaspiro[3.3]heptanehydrochloride
- 1956382-13-0
- SB15973
- AS-79644
- SY270282
- P14936
- 5-Fluoro-2-azaspiro[3.3]heptane HCl
-
- MDL: MFCD28501972
- インチ: 1S/C6H10FN.ClH/c7-5-1-2-6(5)3-8-4-6;/h5,8H,1-4H2;1H
- InChIKey: QGXPXYSPARLUIW-UHFFFAOYSA-N
- SMILES: FC1CCC21CNC2.Cl
計算された属性
- 精确分子量: 151.0564052g/mol
- 同位素质量: 151.0564052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 109
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
7-fluoro-2-azaspiro[3.3]heptane;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3250-1-100MG |
7-fluoro-2-azaspiro[3.3]heptane;hydrochloride |
1956382-13-0 | 97% | 100MG |
¥ 3,333.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3250-1-250MG |
7-fluoro-2-azaspiro[3.3]heptane;hydrochloride |
1956382-13-0 | 97% | 250MG |
¥ 5,326.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3250-1-1G |
7-fluoro-2-azaspiro[3.3]heptane;hydrochloride |
1956382-13-0 | 97% | 1g |
¥ 13,312.00 | 2023-03-14 | |
eNovation Chemicals LLC | D684110-250MG |
5-fluoro-2-azaspiro[3.3]heptane hydrochloride |
1956382-13-0 | 97% | 250mg |
$1000 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3250-1-500mg |
7-fluoro-2-azaspiro[3.3]heptane;hydrochloride |
1956382-13-0 | 97% | 500mg |
¥8877.0 | 2024-04-23 | |
Ambeed | A575613-250mg |
5-Fluoro-2-azaspiro[3.3]heptane hydrochloride |
1956382-13-0 | 97% | 250mg |
$1050.0 | 2024-04-22 | |
abcr | AB565838-100mg |
7-Fluoro-2-azaspiro[3.3]heptane hydrochloride; . |
1956382-13-0 | 100mg |
€923.20 | 2024-07-20 | ||
eNovation Chemicals LLC | D684110-250mg |
5-fluoro-2-azaspiro[3.3]heptane hydrochloride |
1956382-13-0 | 97% | 250mg |
$1000 | 2025-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3250-1-5G |
7-fluoro-2-azaspiro[3.3]heptane;hydrochloride |
1956382-13-0 | 97% | 5g |
¥ 39,936.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3250-1-500MG |
7-fluoro-2-azaspiro[3.3]heptane;hydrochloride |
1956382-13-0 | 97% | 500MG |
¥ 8,877.00 | 2023-03-14 |
7-fluoro-2-azaspiro[3.3]heptane;hydrochloride 関連文献
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
7-fluoro-2-azaspiro[3.3]heptane;hydrochlorideに関する追加情報
Comprehensive Overview of 7-fluoro-2-azaspiro[3.3]heptane hydrochloride (CAS No. 1956382-13-0)
7-fluoro-2-azaspiro[3.3]heptane hydrochloride (CAS No. 1956382-13-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique spirocyclic structure and fluorine substitution. This compound belongs to the class of azaspirocyclic derivatives, which are increasingly explored for their potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Its molecular framework combines a fluorine atom with a spiro[3.3]heptane core, offering distinct physicochemical properties that enhance bioavailability and target selectivity.
The growing interest in 7-fluoro-2-azaspiro[3.3]heptane hydrochloride is reflected in its frequent appearance in scientific literature and patent filings. Researchers are particularly intrigued by its potential role in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, where spirocyclic compounds have shown promise in modulating key biological pathways. Additionally, its fluorinated moiety contributes to improved metabolic stability, a critical factor in the design of next-generation small-molecule drugs. This aligns with current trends in medicinal chemistry, where fluorine incorporation is a widely adopted strategy to optimize drug-like properties.
From a synthetic chemistry perspective, 7-fluoro-2-azaspiro[3.3]heptane hydrochloride presents intriguing challenges and opportunities. Its spirocyclic scaffold requires precise stereochemical control during synthesis, making it a valuable subject for methodological advancements in ring-forming reactions. Recent studies have highlighted its utility as a building block for constructing more complex architectures, particularly in fragment-based drug design. The compound's hydrochloride salt form further enhances its solubility, facilitating its use in high-throughput screening assays and formulation studies.
The pharmaceutical industry's focus on precision medicine and targeted therapies has amplified the relevance of compounds like 7-fluoro-2-azaspiro[3.3]heptane hydrochloride. Its structural features make it a compelling candidate for addressing orphan diseases and rare genetic disorders, where conventional drug scaffolds often fall short. Moreover, the compound's potential applications extend beyond human health, with emerging research exploring its use in veterinary medicine and agricultural chemistry. This versatility underscores its value as a multipurpose chemical entity in life sciences.
Quality control and analytical characterization of 7-fluoro-2-azaspiro[3.3]heptane hydrochloride are critical aspects of its research and development. Advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to ensure purity and structural integrity. These analytical protocols are essential for meeting the stringent requirements of Good Manufacturing Practice (GMP) standards, particularly when the compound is intended for preclinical or clinical studies.
In the context of green chemistry and sustainable synthesis, researchers are actively investigating eco-friendly routes to produce 7-fluoro-2-azaspiro[3.3]heptane hydrochloride. Efforts focus on minimizing hazardous byproducts, reducing energy consumption, and employing catalytic processes to enhance atom economy. These initiatives align with global trends toward environmentally responsible chemical production and resonate with the pharmaceutical industry's commitment to corporate sustainability goals.
The commercial landscape for 7-fluoro-2-azaspiro[3.3]heptane hydrochloride is evolving rapidly, with an increasing number of suppliers offering the compound for research purposes. However, researchers must exercise due diligence in selecting vendors, prioritizing those that provide comprehensive certificates of analysis (CoA) and detailed safety data sheets (SDS). The compound's storage and handling require attention to moisture sensitivity and temperature control, factors that can significantly impact its stability and performance in experimental settings.
Looking ahead, 7-fluoro-2-azaspiro[3.3]heptane hydrochloride is poised to play an increasingly important role in drug discovery pipelines. Its unique combination of structural features positions it as a valuable tool for addressing unmet medical needs, particularly in areas such as neuropharmacology and precision oncology. As research continues to unravel its full potential, this compound exemplifies the innovative spirit driving modern medicinal chemistry and pharmaceutical innovation.
1956382-13-0 (7-fluoro-2-azaspiro[3.3]heptane;hydrochloride) Related Products
- 1542616-96-5(ethyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate)
- 20277-92-3(n,n-Diphenylguanidine)
- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)
- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)
- 2137619-18-0(2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-2-methyl-)
- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)
- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)
- 874775-97-0(3-(1-hydroxy-2-methylpropan-2-yl)benzonitrile)
- 778-73-4(6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one)
- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
